(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-4-15-30-24-14-11-20-7-5-6-8-23(20)25(24)35-27(30)28-26(31)21-9-12-22(13-10-21)36(32,33)29-16-18(2)34-19(3)17-29/h1,5-14,18-19H,15-17H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTNNCRDQPEOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C5=CC=CC=C5C=C4)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures often exhibit promising antitumor properties. For instance, studies have shown that (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide may inhibit tumor cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : It could interact with cellular receptors to alter signaling pathways associated with tumor growth.
Antibacterial and Anti-inflammatory Properties
Additionally, compounds of this class have shown potential antibacterial and anti-inflammatory activities. The presence of specific functional groups suggests interactions with biological targets that could lead to therapeutic effects against infections or inflammatory diseases.
Computational Studies
Computational models analyzing structure-activity relationships (SAR) are crucial for predicting the interactions of this compound with biological targets. Techniques such as molecular docking can elucidate binding affinities and modes of action, providing insights into its therapeutic potential.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Prostate Cancer Treatment : Similar benzamide derivatives have demonstrated effectiveness in treating hormone-sensitive and castration-resistant prostate cancer, indicating a promising direction for further research on this compound .
- High-throughput Screening : Research utilizing high-throughput screening methods has assessed various biological assays to determine pharmacodynamic properties, further establishing its potential therapeutic roles .
Summary Table of Applications
| Application | Description |
|---|---|
| Antitumor Activity | Inhibition of tumor cell proliferation through enzyme inhibition and receptor modulation. |
| Antibacterial Effects | Potential effectiveness against bacterial infections due to structural interactions. |
| Anti-inflammatory | Possible therapeutic effects against inflammatory diseases based on functional group interactions. |
Comparison with Similar Compounds
Structural Analogues with Sulfonyl and Triazole Moieties
Compounds 7–9 from share sulfonyl groups and 1,2,4-triazole-thione cores. Key differences include:
- Core Heterocycles : The target compound’s naphthothiazole vs. triazole-thiones in compounds 7–9 . The naphthothiazole’s extended aromatic system may enhance DNA intercalation or protein binding compared to smaller triazoles.
- Functional Groups : The target’s propargyl group is absent in compounds 7–9 , which instead feature 2,4-difluorophenyl substituents. Fluorine atoms in 7–9 could improve metabolic stability, while the propargyl group in the target may enable bioorthogonal reactions .
Table 1: Structural and Spectroscopic Comparisons
Thiazole-Containing Analogues
Compound 14 () contains a naphthofuran-thiazolidinone hybrid. Key distinctions include:
- Electron Distribution : The naphthofuran in 14 vs. naphthothiazole in the target. Thiazole’s sulfur atom may enhance hydrogen bonding or metal coordination compared to furan’s oxygen.
- Substituents: 14 has a hydrazono group, while the target features a propargyl substituent. The propargyl group’s alkyne functionality offers unique reactivity for conjugation or covalent inhibitor design .
Benzamide Derivatives with Sulfonyl Groups
Compounds 10–15 () are S-alkylated 1,2,4-triazoles with sulfonyl-linked benzamides. Notable contrasts:
- Linker Chemistry: The target’s morpholino sulfonyl group vs. phenylsulfonyl in 10–15. The morpholino ring’s dimethyl groups may reduce steric hindrance and improve membrane permeability.
Ferroptosis-Inducing Compounds (FINs)
highlights FINs with therapeutic windows in oral squamous cell carcinoma (OSCC).
- Propargyl Group : May act as a Michael acceptor, depleting glutathione (a key ferroptosis regulator).
- Sulfonyl Benzamide: Could mimic GPX4 inhibitors like RSL3. Comparative studies would require evaluating IC50 values in OSCC vs. normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the naphthothiazole core via cyclization of 2-aminonaphthalenethiol derivatives. Subsequent steps include allylation (introduction of the prop-2-yn-1-yl group via Sonogashira coupling) and sulfamoylation (using 2,6-dimethylmorpholinosulfonyl chloride). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for alkyne coupling .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Data Table :
| Step | Reaction Type | Key Conditions | Yield Range |
|---|---|---|---|
| 1 | Cyclization | DMF, 80°C | 60–70% |
| 2 | Allylation | Pd(PPh₃)₄, THF | 50–65% |
| 3 | Sulfamoylation | DCM, RT | 75–85% |
Q. How can structural elucidation be performed for this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) .
- X-ray crystallography : Resolve ambiguity in sulfonyl-morpholino orientation .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Mitigation steps:
- Dose-response curves : Calculate IC₅₀ values across multiple replicates to confirm potency .
- Selectivity profiling : Use kinome-wide screening to identify off-target interactions .
- Structural analogs : Compare activity of (Z)-isomer vs. (E)-isomer to confirm stereospecificity .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model interactions with sulfonyl-binding pockets (e.g., kinases) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore mapping : Align morpholino-sulfonyl and naphthothiazole groups with known inhibitors .
Q. What are the thermal stability profiles of this compound under storage conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen .
- DSC : Identify phase transitions (e.g., melting points) critical for lyophilization .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor purity via HPLC .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the compound’s solubility in aqueous buffers?
- Resolution : Solubility varies with protonation states of the morpholino-sulfonyl group.
- pH adjustment : Test solubility at pH 2–9; sulfonamides exhibit higher solubility in alkaline conditions .
- Co-solvents : Use DMSO (≤1%) to enhance solubility without denaturing proteins in bioassays .
Methodological Best Practices
Q. How to optimize reaction yields for the sulfamoylation step?
- Answer :
- Pre-activation : Treat 2,6-dimethylmorpholino sulfonyl chloride with DIPEA to enhance electrophilicity .
- Slow addition : Add sulfonyl chloride dropwise to avoid exothermic side reactions .
- Workup : Use ice-cold water to precipitate the product, minimizing hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
